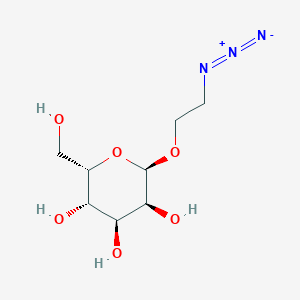

2-叠氮乙基 β-D-吡喃葡萄糖苷

描述

2-Azidoethyl beta-D-Glucopyranoside is an alkylated glycoside, which is a type of carbohydrate derivative. This compound is notable for its use in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . It is also significant in glycotherapeutic applications, drug delivery, and as a solubility and protein enhancer .

科学研究应用

2-Azidoethyl beta-D-Glucopyranoside has diverse applications in scientific research:

Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.

Biology: Serves as a probe for studying glycosylation patterns on proteins and cells.

Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

Industry: Utilized in the development of glycotherapeutics and as a solubility enhancer in various formulations

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

2-Azidoethyl beta-D-Glucopyranoside is a click chemistry reagent . It contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups via strain-promoted alkyne-azide cycloaddition (SPAAC) .

生化分析

Biochemical Properties

2-Azidoethyl beta-D-Glucopyranoside can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Molecular Mechanism

The molecular mechanism of 2-Azidoethyl beta-D-Glucopyranoside involves its ability to undergo click chemistry reactions. These reactions can facilitate the formation of complex structures, which could potentially interact with various biomolecules .

准备方法

Synthetic Routes and Reaction Conditions

2-Azidoethyl beta-D-Glucopyranoside can be synthesized through a multi-step process involving the protection of hydroxyl groups, azidation, and deprotection steps. The general synthetic route involves:

Protection of Hydroxyl Groups: The hydroxyl groups of beta-D-glucopyranoside are protected using acylation or silylation agents.

Azidation: The protected glucopyranoside is then reacted with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group.

Deprotection: The final step involves the removal of the protecting groups to yield 2-Azidoethyl beta-D-Glucopyranoside.

Industrial Production Methods

Industrial production methods for 2-Azidoethyl beta-D-Glucopyranoside typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

2-Azidoethyl beta-D-Glucopyranoside undergoes various chemical reactions, including:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.

Major Products

Triazoles: Formed from CuAAC reactions.

Functionalized Glycosides: Resulting from substitution reactions.

相似化合物的比较

Similar Compounds

- 1-Azido-1-deoxy-beta-D-glucopyranoside

- 2-Azido-2-deoxy-D-glucose

- 6-Azido-6-deoxy-D-glucose

- 2-Azidoethyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Uniqueness

2-Azidoethyl beta-D-Glucopyranoside is unique due to its specific structure that combines an azido group with a glucopyranoside moiety. This combination allows it to participate in click chemistry reactions while retaining the biological relevance of the sugar component. Its versatility in various applications, from drug delivery to bioconjugation, sets it apart from other similar compounds .

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-GWVFRZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693686 | |

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165331-08-8 | |

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-azidoethyl beta-D-glucopyranoside contribute to the biocompatibility and functionality of the synthesized polymers?

A1: 2-azidoethyl beta-D-glucopyranoside serves as a crucial component for introducing sugar moieties onto the polymeric backbone. This is achieved through a "click reaction," specifically a Cu(I)-catalyzed cycloaddition between the azide group of 2-azidoethyl beta-D-glucopyranoside and the pendant acetylene groups present in the synthesized aliphatic poly(L-lactide-co-carbonate) []. This grafting of sugar molecules imparts several beneficial properties to the resulting copolymer:

- Specific biomolecular recognition: The grafted glucopyranoside units can specifically interact with lectins, proteins that bind to specific carbohydrate structures. In this study, the modified copolymer demonstrated specific binding with Concanavalin A (Con A), a lectin known to bind glucose and mannose []. This specific interaction with biological molecules highlights the potential of these materials for applications like targeted drug delivery and biosensing.

- Low cytotoxicity: The research demonstrated that the sugar-grafted copolymers exhibited low toxicity towards L929 cells, indicating their potential for biomedical applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)